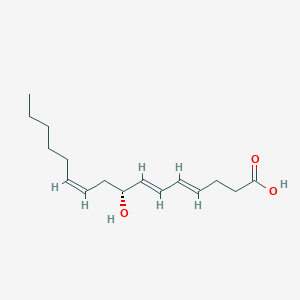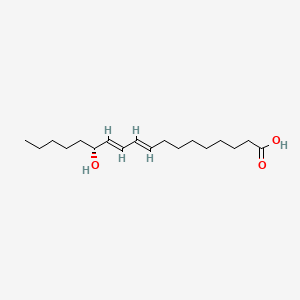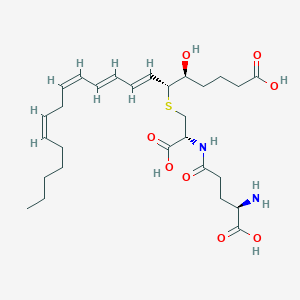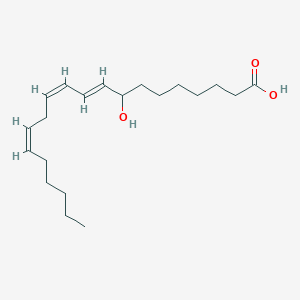
8-HETrE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid, commonly known as 8-HETrE, is a metabolite of the omega-6 fatty acid gamma-linolenic acid. It is formed through the action of the enzyme 5-lipoxygenase on dihomo-gamma-linolenic acid. This compound plays a significant role in lipid metabolism and has been studied for its various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is synthesized from gamma-linolenic acid through the action of the enzyme 5-lipoxygenase. The intermediate in this process is dihomo-gamma-linolenic acid. The reaction typically occurs in biological systems, such as in rabbit neutrophils .
Industrial Production Methods
it can be obtained through the enzymatic conversion of gamma-linolenic acid using purified 5-lipoxygenase in a controlled laboratory environment .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides.
Reduction: Reduction reactions can convert hydroperoxides back to hydroxyl groups.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroperoxides, hydroxyl derivatives, and substituted eicosatrienoic acids .
Applications De Recherche Scientifique
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid has several scientific research applications:
Chemistry: It is used to study lipid metabolism and the role of lipoxygenases in biochemical pathways.
Biology: Researchers investigate its role in cellular signaling and its effects on cell proliferation and differentiation.
Medicine: It is studied for its potential therapeutic effects in conditions like obesity and metabolic disorders.
Industry: While not widely used industrially, it serves as a model compound for studying lipid oxidation and related processes
Mécanisme D'action
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid exerts its effects through several molecular targets and pathways:
Lipoxygenase Pathway: It is formed by the action of 5-lipoxygenase on dihomo-gamma-linolenic acid.
Cell Signaling: It can modulate signaling pathways involved in inflammation and cell growth.
Receptor Interaction: It interacts with specific receptors, such as the prostacyclin receptor, to exert its biological effects
Comparaison Avec Des Composés Similaires
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid can be compared with other similar compounds, such as:
12-Hydroxy-8,10,14-eicosatrienoic acid: Another metabolite of dihomo-gamma-linolenic acid, known for its cardioprotective effects.
8-Hydroxy-5,9,11,14-eicosatetraenoic acid: A related compound involved in similar biochemical pathways
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is unique due to its specific formation pathway and its distinct biological activities, particularly in lipid metabolism and cell signaling .
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+ |
Clé InChI |
SKIQVURLERJJCK-SFULQBOPSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C=C\C(CCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


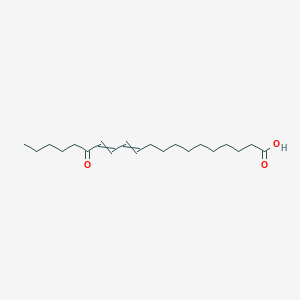

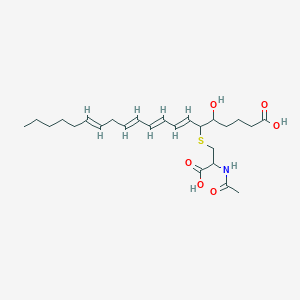
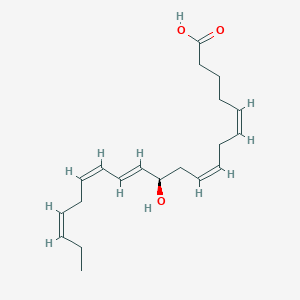
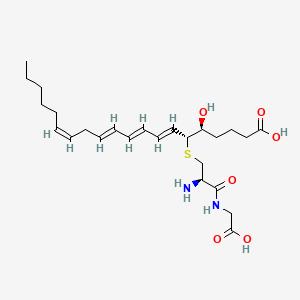
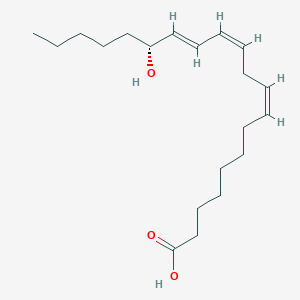
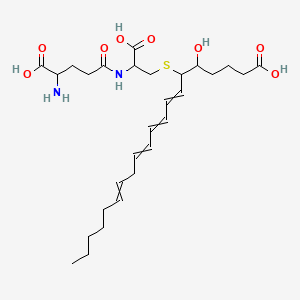
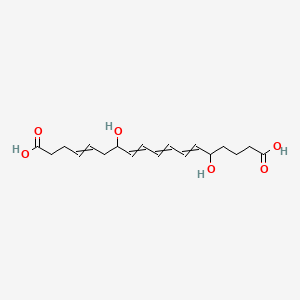
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)

![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
